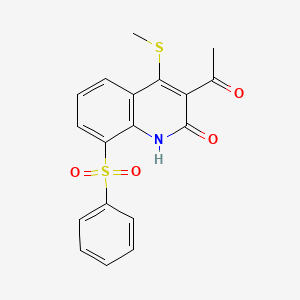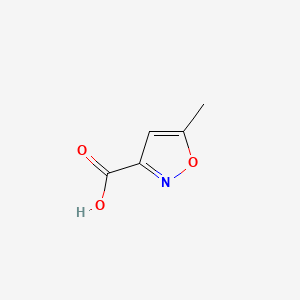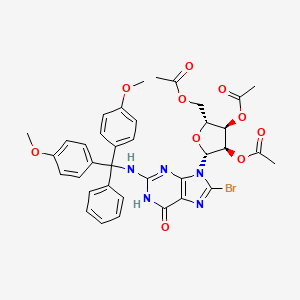
N-(4,4'-Dimethoxytrityl)-8-bromoguanosine 2',3',5'-Triacetate
描述
N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate is a chemically modified nucleoside. It is a derivative of guanosine, where the guanine base is substituted with a bromine atom at the 8-position, and the sugar moiety is protected with acetyl groups at the 2’, 3’, and 5’ positions. Additionally, the 5’-hydroxyl group of the sugar is protected with a 4,4’-dimethoxytrityl group. This compound is used in various biochemical and molecular biology applications, particularly in the synthesis of oligonucleotides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of guanosine is protected with a 4,4’-dimethoxytrityl group using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.
Bromination: The guanine base is brominated at the 8-position using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dimethylformamide (DMF).
Acetylation: The 2’, 3’, and 5’-hydroxyl groups of the sugar moiety are acetylated using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve consistent quality.
化学反应分析
Types of Reactions
N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles.
Deprotection Reactions: The 4,4’-dimethoxytrityl group and acetyl groups can be removed under acidic or basic conditions, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides. Typical conditions involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Deprotection Reactions: The 4,4’-dimethoxytrityl group is typically removed using acidic conditions, such as treatment with trichloroacetic acid (TCA) in dichloromethane. The acetyl groups are removed using basic conditions, such as treatment with ammonia or sodium methoxide in methanol.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with a thiol yields a thioether derivative.
Deprotection Reactions: The major products are guanosine derivatives with free hydroxyl groups.
科学研究应用
N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate is used in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: It is employed in studies involving nucleic acid interactions, such as DNA-protein interactions and RNA folding.
Medicine: It is used in the development of therapeutic oligonucleotides, including antisense oligonucleotides and small interfering RNAs (siRNAs).
Industry: It is utilized in the production of synthetic genes and other nucleic acid-based products.
作用机制
The mechanism of action of N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate involves its incorporation into oligonucleotides during chemical synthesis. The 4,4’-dimethoxytrityl group serves as a protecting group for the 5’-hydroxyl group, preventing unwanted side reactions. The bromine atom at the 8-position can participate in various chemical modifications, allowing for the introduction of additional functional groups. The acetyl groups protect the sugar moiety during synthesis and are removed in the final steps to yield the desired oligonucleotide.
相似化合物的比较
Similar Compounds
N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate: Similar in structure but with a nitro group instead of a bromine atom at the 8-position.
N-(4,4’-Dimethoxytrityl)-8-azidoguanosine 2’,3’,5’-Triacetate: Contains an azido group at the 8-position.
N-(4,4’-Dimethoxytrityl)-8-iodoguanosine 2’,3’,5’-Triacetate: Contains an iodine atom at the 8-position.
Uniqueness
N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate is unique due to the presence of the bromine atom at the 8-position, which allows for specific chemical modifications that are not possible with other halogenated derivatives. This makes it a valuable tool in the synthesis of oligonucleotides with unique properties and functionalities.
属性
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-[[bis(4-methoxyphenyl)-phenylmethyl]amino]-8-bromo-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36BrN5O10/c1-20(44)50-19-28-30(51-21(2)45)31(52-22(3)46)34(53-28)43-32-29(39-35(43)38)33(47)41-36(40-32)42-37(23-9-7-6-8-10-23,24-11-15-26(48-4)16-12-24)25-13-17-27(49-5)18-14-25/h6-18,28,30-31,34H,19H2,1-5H3,(H2,40,41,42,47)/t28-,30-,31-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIXZEUEBYPZHU-UTBAFCPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2Br)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2Br)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36BrN5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt](/img/structure/B583135.png)
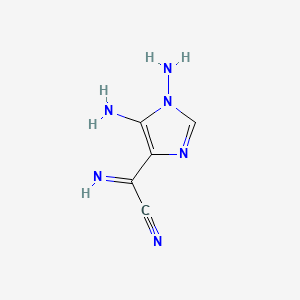
![2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B583139.png)
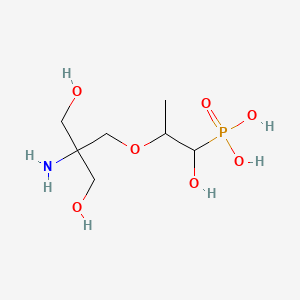
![10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)](/img/structure/B583142.png)
![3,7-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B583143.png)
![2-[4-(Dibromomethyl)phenyl]benzoic acid](/img/structure/B583146.png)
![N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt](/img/structure/B583147.png)
![(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid](/img/structure/B583149.png)
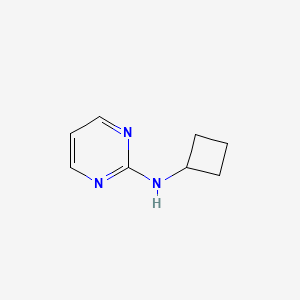
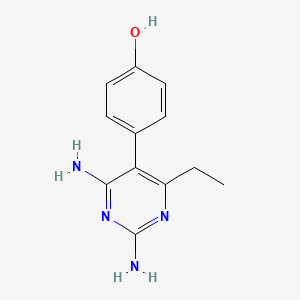
![prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate](/img/structure/B583154.png)
